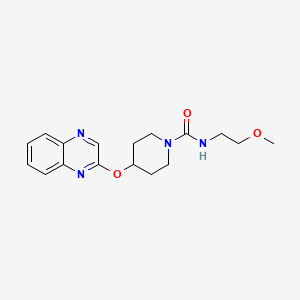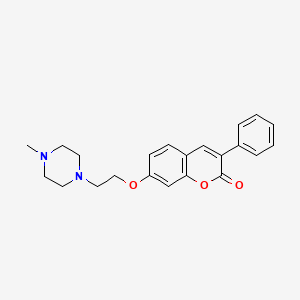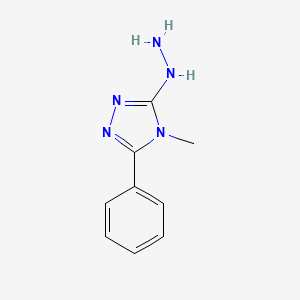
3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular weight of 189.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11N5/c1-14-8(12-13-9(14)11-10)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,13) . This indicates that the compound has a molecular structure with 9 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms . Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Evaluation
Triazoles, including "3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole," are synthesized through various chemical reactions, including Claisen-Schmidt condensation and reactions with hydrazine hydrate, to produce novel compounds with potential biological activities. For example, Sonawane and Sagare (2023) synthesized a series of substituted triazole phenylmethanones, indicating the role of triazoles in creating compounds with antimicrobial and antifungal properties (Sonawane & Sagare, 2023).
Pharmacological Evaluation
The pharmacological evaluation of triazole derivatives has shown promising results against various pathogens and diseases. Patel, Khan, and Rajani (2010) synthesized 1,2,4-triazoles that demonstrated significant antimicrobial and antitubercular activities, showcasing the therapeutic potential of these compounds (Patel, Khan, & Rajani, 2010).
Structural and Molecular Studies
The structural and molecular characteristics of triazole derivatives provide insights into their potential applications in material science and catalysis. Pan et al. (2005) described the synthesis of a compound involving 3-hydrazinyl-1H-1,2,4-triazole, highlighting the importance of intermolecular hydrogen bonds in forming complex structures (Pan, Yang, Chen, & Huang, 2005).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of triazole derivatives have been extensively studied, with compounds showing efficacy against a range of pathogens. Colanceska-Ragenovic et al. (2001) synthesized 4-substituted-5-aryl-1,2,4-triazoles that exhibited antibacterial and antifungal effects against common pathogens, including Escherichia coli and Candida albicans, demonstrating the potential of these compounds in addressing resistant infections (Colanceska-Ragenovic, Dimova, Kakurinov, Molnar, & Bužarovska, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
(4-methyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-8(12-13-9(14)11-10)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTICRJHPJJHINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1NN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926191-56-2 |
Source


|
| Record name | 3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

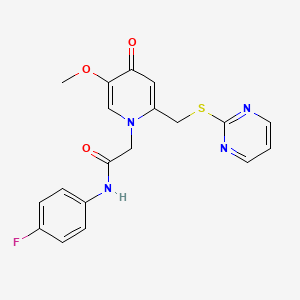
![2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2859715.png)
![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)



![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)


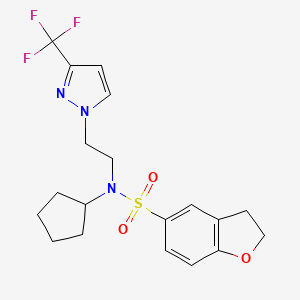
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)
